2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-1-ol
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, and reactivity .Scientific Research Applications
Pharmacophore Design for p38α MAP Kinase Inhibitors
Compounds with the imidazole scaffold, including derivatives of 2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-1-ol, are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme is responsible for the release of proinflammatory cytokines. Research on these compounds focuses on their design, synthesis, and activity studies. They are particularly valued for their ability to bind selectively to the ATP pocket of p38 MAP kinase, replacing ATP and showing higher binding selectivity and potency than reference compounds. This enhances their potential in the development of anti-inflammatory drugs (Scior et al., 2011).
Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold, similar in structure to this compound, is significant in medicinal chemistry due to its diverse bioactive molecules. This class of compounds, including kinase inhibitors like ponatinib, has seen a resurgence of interest for therapeutic applications. The structure-activity relationships (SAR) of these compounds are explored extensively, guiding the design of novel derivatives with improved pharmacokinetics and efficacy (Garrido et al., 2021).
Synthesis and Transformation of 4-Phosphorylated Derivatives
The synthesis and chemical/biological properties of 4-phosphorylated derivatives of imidazoles, like this compound, are of great interest. These compounds are synthesized using various methods and have shown a range of activities, including insectoacaricidal and anti-inflammatory properties. This highlights their potential in developing new pharmacological agents (Abdurakhmanova et al., 2018).
Chemistry and Properties of Benzimidazolyl-Pyridines
Studies on compounds containing benzimidazole and pyridine structures, related to this compound, have shown a fascinating variability in their chemistry and properties. These investigations encompass their preparation, properties, and complex formation capabilities, emphasizing their biological and electrochemical activity. This diversity underscores the broad applicability of these compounds in scientific research and drug development (Boča et al., 2011).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
The synthesis, chemistry, and application potential of heterocyclic N-oxide derivatives, which include structures akin to this compound, are explored for their roles in organic synthesis, catalysis, and medicinal applications. These compounds are recognized for their versatility in forming metal complexes and serving as catalysts, with certain N-oxide compounds showing significant anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-hydroxy-2-(4-methoxyphenyl)imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-10-6-4-9(5-7-10)13-15-12-11(16(13)17)3-2-8-14-12/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUJWRNZNAECII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666553 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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